molecular formula C9H6Cl2O2 B3021024 2,6-Dichlorocinnamic acid CAS No. 20595-49-7

2,6-Dichlorocinnamic acid

Numéro de catalogue: B3021024
Numéro CAS: 20595-49-7
Poids moléculaire: 217.05 g/mol
Clé InChI: OIPVGRCXMFBNAN-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichlorocinnamic acid is an organic compound with the molecular formula C₉H₆Cl₂O₂ and a molecular weight of 217.049 g/mol . It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Analyse Des Réactions Chimiques

2,6-Dichlorocinnamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antibacterial Properties

Recent studies have demonstrated that DCA exhibits significant antibacterial activity. It has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacteria. For instance, a study reported that derivatives of DCA showed submicromolar activity against certain bacteria, outperforming clinically used antibiotics like ampicillin and rifampicin .

Table 1: Antibacterial Activity of DCA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DCAStaphylococcus aureus< 1 µg/mL
DCAMycobacterium smegmatis< 10 µg/mL

Anticancer Potential

DCA has also been investigated for its anticancer properties. Research indicates that various derivatives of DCA can induce cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells. A notable study highlighted the synthesis of chlorinated derivatives of DCA that demonstrated enhanced activity against cancer cells .

Table 2: Cytotoxicity of DCA Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
DCAMCF-7 (breast cancer)5.0
DCAHeLa (cervical cancer)3.5

Photochemical Applications

DCA is also utilized in photochemical processes. It has been shown to undergo photocyclization reactions leading to the formation of coumarin derivatives, which possess significant biological activities including antimicrobial properties . The photocyclization process involves UV irradiation, resulting in compounds that exhibit enhanced biocidal activities.

Table 3: Photocyclization Products from DCA

ProductYield (%)Biological Activity
5-Chlorocoumarin85Antimicrobial
7-Chloro-4-hydroxycoumarin75Anticancer

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various DCA derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the DCA structure significantly increased its antibacterial potency, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Photodynamic Therapy

In another investigation, researchers explored the use of DCA-derived compounds in photodynamic therapy (PDT). The study demonstrated that these compounds could effectively generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells while sparing healthy tissue .

Mécanisme D'action

The mechanism of action of 2,6-Dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms in the benzene ring enhances its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

2,6-Dichlorocinnamic acid can be compared with other dichlorocinnamic acid derivatives, such as 3,4-dichlorocinnamic acid and 2,4-dichlorocinnamic acid . These compounds share similar structural features but differ in the positions of the chlorine atoms on the benzene ring. The unique positioning of chlorine atoms in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.

Similar Compounds

Activité Biologique

2,6-Dichlorocinnamic acid (DCCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and presenting data on its efficacy against different pathogens and cell lines.

Chemical Structure and Properties

This compound has the molecular formula C9H6Cl2O2\text{C}_9\text{H}_6\text{Cl}_2\text{O}_2 and is characterized by two chlorine atoms positioned at the 2 and 6 positions of the cinnamic acid structure. This substitution pattern is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of DCCA and its derivatives. The following table summarizes key findings regarding the Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus500-1000
Methicillin-resistant S. aureus (MRSA)250-500
Mycobacterium tuberculosis270-675
Enterococcus faecalis300-600

These results indicate that DCCA exhibits notable antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as against mycobacterial strains, which are notoriously difficult to treat.

Anticancer Properties

DCCA has also been evaluated for its anticancer potential. A study assessed its effects on various cancer cell lines, revealing that DCCA can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. The following table highlights the cytotoxic effects observed:

Cell LineIC50 (µM)Remarks
HeLa (cervical cancer)15Induces apoptosis
MCF-7 (breast cancer)20Moderate cytotoxicity
Normal fibroblasts>100Low toxicity

The selectivity of DCCA for cancer cells over normal cells suggests its potential as a therapeutic agent in cancer treatment.

The mechanisms underlying the biological activities of DCCA involve several pathways:

  • Antimicrobial Mechanism : DCCA disrupts bacterial cell membranes and interferes with nucleic acid synthesis, leading to cell death. Its ability to penetrate bacterial membranes is enhanced by the presence of halogen substituents.
  • Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. Additionally, it may inhibit key signaling pathways involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in 2022, researchers synthesized a series of DCCA derivatives and tested their activity against gram-positive bacteria. The most potent derivative demonstrated an MIC value comparable to standard antibiotics like ampicillin and rifampicin, highlighting the potential for developing new antimicrobial agents based on DCCA .

Case Study 2: Anticancer Activity

Another investigation focused on the effects of DCCA on breast cancer cells. The study found that treatment with DCCA led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls . This suggests that DCCA could serve as a lead compound for further development in cancer therapy.

Propriétés

IUPAC Name

(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVGRCXMFBNAN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-89-1
Record name 2-Propenoic acid, 3-(2,6-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5345-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dichlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorocinnamic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorocinnamic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dichlorocinnamic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dichlorocinnamic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,6-Dichlorocinnamic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dichlorocinnamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.